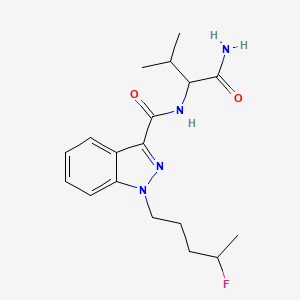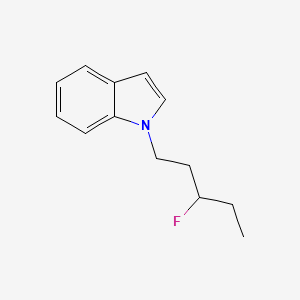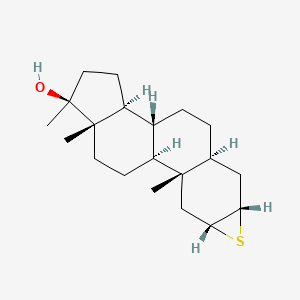
Isoastilbin
Vue d'ensemble
Description
L’isoastilbine est un glycoside de dihydroflavonol présent dans diverses plantes, notamment le rhizome de Smilax glabra et l’Astragalus membranaceus . Elle est connue pour ses diverses activités biologiques, telles que ses propriétés anti-inflammatoires, antioxydantes, antimicrobiennes et neuroprotectrices . L’isoastilbine a suscité un intérêt considérable dans la recherche scientifique en raison de ses applications thérapeutiques potentielles.
Applications De Recherche Scientifique
Isoastilbin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying flavonoid chemistry and developing new synthetic methods.
Biology: Its antioxidant and anti-inflammatory properties make it a valuable compound for studying cellular processes and signaling pathways.
Medicine: this compound has shown potential in the treatment of various diseases, including Alzheimer’s disease, due to its neuroprotective effects.
Industry: this compound is used in the development of natural preservatives and cosmetic products due to its antioxidant properties.
Mécanisme D'action
L’isoastilbine exerce ses effets par le biais de diverses cibles moléculaires et voies. Il a été démontré qu’elle inhibe la glucosyltransférase (GTase) avec une valeur IC50 de 54,3 μg/mL . De plus, l’isoastilbine réduit le stress oxydatif en améliorant l’activité des enzymes antioxydantes telles que la catalase, la superoxyde dismutase et la glutathion peroxydase . Elle module également l’expression des protéines impliquées dans l’apoptose, telles que SIRT1, SIRT3 et SIRT6 .
Safety and Hazards
Orientations Futures
Despite the promising biological activities and broad applications of isoastilbin, there are several limitations and future directions that should be considered. First, the stability, solubility, and bioavailability of this compound need to be improved for its practical applications.
Relevant Papers
The paper “Protective roles of this compound against Alzheimer’s disease via Nrf2‑mediated antioxidation and anti‑apoptosis” provides a detailed study on the protective effects of this compound against Alzheimer’s disease .
Analyse Biochimique
Biochemical Properties
Isoastilbin plays a significant role in biochemical reactions, particularly in its antioxidative and anti-apoptotic properties. It interacts with several enzymes and proteins, including superoxide dismutase, catalase, and heme oxygenase-1 and -2. These interactions help modulate oxidative stress and protect cells from apoptosis . This compound also influences the levels of acetylcholine and choline acetyltransferase, which are crucial for the functioning of the central cholinergic system .
Cellular Effects
This compound has been shown to have protective effects on various cell types, including neuronal cells. In studies involving PC12 cells, this compound was found to decrease cell viability and inhibit apoptosis induced by L-glutamic acid . It also suppressed the accumulation of intracellular reactive oxygen species and restored mitochondrial membrane potential. These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its antioxidative and anti-apoptotic properties. This compound enhances the nuclear levels of NF-E2p45-related factor 2 (Nrf2), which subsequently increases the expression of antioxidative enzymes such as superoxide dismutase, catalase, and heme oxygenase-1 and -2 . This compound also modulates the expression levels of pro- and anti-apoptotic proteins, thereby protecting cells from apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. This compound has shown stability and sustained its protective effects in both in vitro and in vivo studies. For example, in a mouse model of Alzheimer’s disease, this compound treatment for 28 days improved abnormal behaviors and reduced the deposition of amyloid β and phosphorylated-Tau in the brain . These findings indicate that this compound has long-term effects on cellular function and stability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving Alzheimer’s disease mouse models, this compound was administered at various dosages to observe its therapeutic effects. It was found that this compound improved cognitive functions and reduced oxidative stress in a dose-dependent manner . High doses of this compound may have toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and apoptosis. It interacts with enzymes such as superoxide dismutase, catalase, and heme oxygenase-1 and -2, which play crucial roles in modulating oxidative stress . This compound also affects the levels of acetylcholine and choline acetyltransferase, influencing the central cholinergic system .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for this compound’s therapeutic effects, as they determine its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These processes ensure that this compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L’isoastilbine peut être synthétisée par diverses méthodes, notamment l’extraction de sources naturelles et la synthèse chimique. Une méthode courante implique l’extraction du rhizome de Smilax glabra à l’aide de solvants tels que l’éthanol ou le méthanol . Le composé extrait est ensuite purifié à l’aide de techniques telles que la chromatographie à contre-courant à grande vitesse et la chromatographie centrifuge haute performance .
Méthodes de Production Industrielle : Dans les milieux industriels, l’isoastilbine est généralement produite par des procédés d’extraction et de purification à grande échelle. L’utilisation de résines macroporeuses pour l’adsorption et la séparation s’est avérée efficace pour obtenir de l’isoastilbine de haute pureté . Le processus d’adsorption implique l’utilisation de la résine HPD-300, qui a été optimisée pour la séparation des flavonoïdes à partir d’extraits végétaux .
Analyse Des Réactions Chimiques
Types de Réactions : L’isoastilbine subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses activités biologiques.
Réactifs et Conditions Courants :
Oxydation : L’isoastilbine peut être oxydée en utilisant des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium dans des conditions contrôlées.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Les réactions de substitution impliquent souvent l’utilisation de nucléophiles ou d’électrophiles pour remplacer des groupes fonctionnels spécifiques sur la molécule d’isoastilbine.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation de l’isoastilbine peut conduire à la formation de quinones, tandis que la réduction peut produire des dérivés dihydro.
4. Applications de la Recherche Scientifique
L’isoastilbine a une large gamme d’applications de recherche scientifique, notamment :
Chimie : L’isoastilbine est utilisée comme composé modèle pour étudier la chimie des flavonoïdes et développer de nouvelles méthodes de synthèse.
Biologie : Ses propriétés antioxydantes et anti-inflammatoires en font un composé précieux pour l’étude des processus cellulaires et des voies de signalisation.
Médecine : L’isoastilbine a montré un potentiel dans le traitement de diverses maladies, notamment la maladie d’Alzheimer, en raison de ses effets neuroprotecteurs.
Industrie : L’isoastilbine est utilisée dans le développement de conservateurs naturels et de produits cosmétiques en raison de ses propriétés antioxydantes.
Comparaison Avec Des Composés Similaires
L’isoastilbine est l’un des nombreux stéréoisomères de flavonoïdes, notamment l’astilbine, la néoastilbine et la néoisoastilbine . Ces composés partagent des structures similaires mais diffèrent par leur stéréochimie, ce qui affecte leurs activités biologiques. Par exemple, l’astilbine est l’isomère (2R-trans), tandis que l’isoastilbine est l’isomère (2R-cis) . L’isoastilbine est unique en raison de sa stéréochimie spécifique, qui contribue à ses propriétés biologiques distinctes.
Composés Similaires :
- Astilbine
- Néoastilbine
- Néoisoastilbine
La stéréochimie unique de l’isoastilbine et ses diverses activités biologiques en font un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Isoastilbin involves the conversion of (+)-catechin to Isoastilbin through a series of reactions.", "Starting Materials": [ "Catechin", "Methanol", "Sodium hydroxide", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Catechin is dissolved in methanol and treated with sodium hydroxide to form the sodium salt of catechin.", "The sodium salt of catechin is then treated with acetic acid to form the acetyl derivative of catechin.", "The acetyl derivative of catechin is then treated with hydrochloric acid to form the hydrochloride salt of the acetyl derivative of catechin.", "The hydrochloride salt of the acetyl derivative of catechin is then treated with sodium chloride to form Isoastilbin.", "Isoastilbin is then purified by recrystallization." ] } | |
Numéro CAS |
54081-48-0 |
Formule moléculaire |
C21H22O11 |
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20+,21-/m0/s1 |
Clé InChI |
ZROGCCBNZBKLEL-OOHAXVOVSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Apparence |
Powder |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







